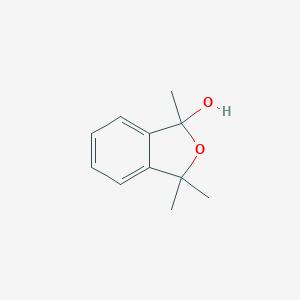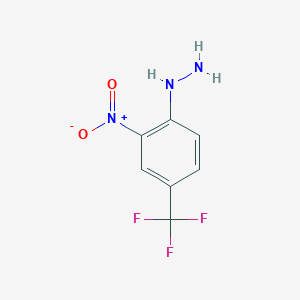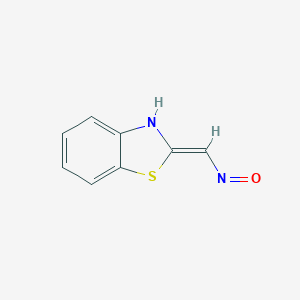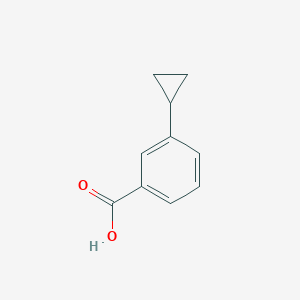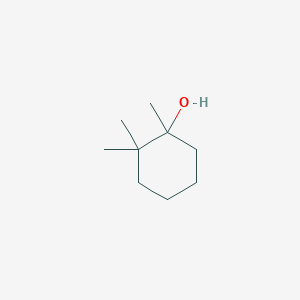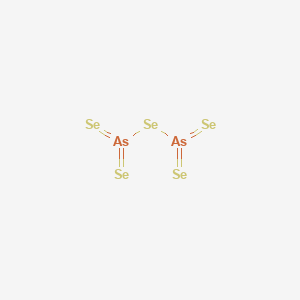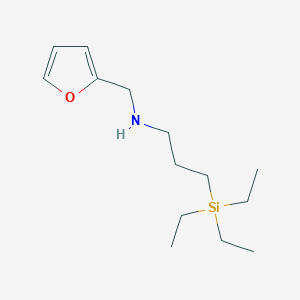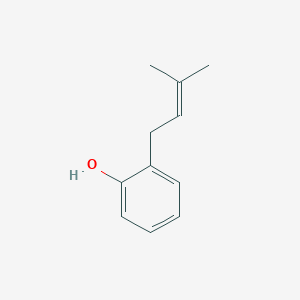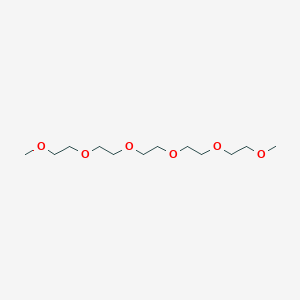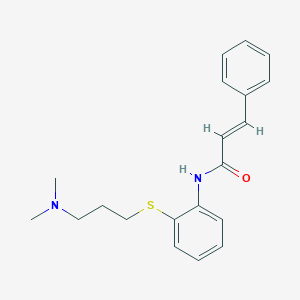
Cinanserin
概要
説明
シナンセリンは、1960 年代に発見された化合物であり、セロトニン受容体拮抗薬としての役割で知られており、特に 5-HT2A 受容体と 5-HT2C 受容体を標的としています . 重症急性呼吸器症候群コロナウイルス (SARS-CoV) および SARS-CoV-2 の 3C 様プロテアーゼの阻害剤としても特定されています . この化合物は、特に COVID-19 パンデミックの文脈において、その潜在的な抗ウイルス特性で注目を集めています。
作用機序
シナンセリンは、主に 5-HT2A 受容体と 5-HT2C 受容体に対する拮抗作用を通じてその効果を発揮します . これらの受容体に結合することで、様々な生理学的プロセスに関与する神経伝達物質であるセロトニンの作用を阻害します。 さらに、シナンセリンは、SARS-CoV および SARS-CoV-2 の 3C 様プロテアーゼを阻害し、これはウイルスの複製プロセスに不可欠です . この二重の作用機序により、シナンセリンは神経学および抗ウイルス研究の両方で注目すべき化合物となっています。
生化学分析
Biochemical Properties
Cinanserin interacts with 5-HT 2A and 5-HT 2C receptors, acting as an antagonist . It also inhibits the 3C-like protease of SARS-coronavirus . The nature of these interactions involves binding to the receptors and inhibiting their function, thereby modulating the biochemical reactions they are involved in.
Cellular Effects
This compound has been shown to strongly reduce virus replication in vitro . It binds to the 3C-like proteinase of SARS-CoV and the related human coronavirus 229E (HCoV-229E), inhibiting their enzymatic activity . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression related to these viruses.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on the 3C-like proteinase of SARS-coronavirus . By binding to this enzyme, this compound prevents its normal function, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a strong inhibitory effect on coronavirus replication at non-toxic drug concentrations . The level of virus RNA and infectious particles was reduced by up to 4 log units
Dosage Effects in Animal Models
In animal models, different doses of this compound have been shown to block depression- and anxiety-like behaviors
準備方法
合成ルートと反応条件
シナンセリンは、複数段階のプロセスで合成できます。出発物質である 2-アミノチオフェノールは、最初にイソプロポキシドナトリウムで処理してナトリウム塩を形成します。 この中間体は、次に様々なアルキルハロゲン化物またはアミノアルキルハロゲン化物と反応させて、目的の生成物を生成します . 反応条件は通常、室温で行われ、エタノールまたはメタノールなどの溶媒を使用します。
工業的生産方法
シナンセリンの具体的な工業的生産方法は広く文書化されていませんが、合成プロセスは標準的な有機合成技術を使用してスケールアップできます。重要な手順には、中間体の形成と、高い収率と純度を確保するために制御された条件下でのその後の反応が含まれます。
化学反応の分析
反応の種類
シナンセリンは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、シナンセリンの硫黄含有部分を修飾できます。
還元: 還元反応は、芳香環に結合した官能基を変更するために使用できます。
一般的な試薬と条件
シナンセリンを含む反応に使用される一般的な試薬には、次のものがあります。
酸化剤: 過酸化水素または過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなど。
置換剤: ハロゲンまたはアルキル化剤など.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、一方、置換反応により、芳香環に様々な官能基が導入される可能性があります .
科学研究への応用
シナンセリンは、その科学研究への応用について広く研究されており、以下が含まれます。
化学: セロトニン受容体拮抗薬を含む研究における参照化合物として使用されます。
生物学: セロトニン受容体に対するその影響と、神経伝達を調節する可能性のある役割について調査されています。
医学: 特に SARS-CoV および SARS-CoV-2 に対する、その潜在的な抗ウイルス特性について調査されています
科学的研究の応用
Cinanserin has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Medicine: Explored for its potential antiviral properties, particularly against SARS-CoV and SARS-CoV-2
Industry: Potential applications in the development of antiviral drugs and treatments for viral infections.
類似化合物との比較
シナンセリンは、他のセロトニン受容体拮抗薬および抗ウイルス化合物と比較することができます。
サルポグレラート: 同様の性質を持つが、化学構造が異なる別のセロトニン受容体拮抗薬。
ケタンセリン: 同様に 5-HT2A 受容体を標的とするが、薬理学的な効果が異なる化合物。
シナンセリンの独自性は、セロトニン受容体拮抗薬とウイルスプロテアーゼ阻害剤の両方としての二重の役割にあり、様々な研究への応用が可能な汎用性の高い化合物となっています。
特性
IUPAC Name |
(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUVYMGADVXGOU-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54-84-2 (mono-hydrochloride) | |
| Record name | Cinanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30859588 | |
| Record name | (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166-34-3, 33464-86-7 | |
| Record name | Cinanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ 16167 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



